Ethyl 4,4,4-trideuteriobutanoate

説明

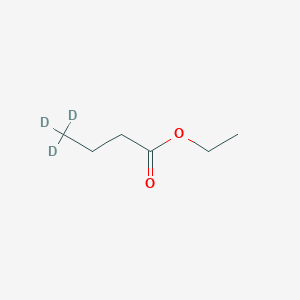

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4,4,4-trideuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNCKNCVKJNDBV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Analytical Methodologies for Ethyl 4,4,4 Trideuteriobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds, offering detailed information about the chemical environment of atomic nuclei. For deuterated species like ethyl 4,4,4-trideuteriobutanoate, multinuclear NMR approaches are employed to confirm the site and extent of deuterium (B1214612) incorporation and to study the subtle electronic effects resulting from isotopic substitution.

Deuterium (²H) NMR Spectroscopy for Deuteration Level and Site Confirmation

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. In the case of this compound, a distinct signal corresponding to the -CD₃ group is expected. The chemical shift of this signal provides information about the electronic environment of the terminal methyl group. The integration of the ²H NMR signal, when compared to a suitable internal standard, allows for the quantitative determination of the deuteration level, ensuring the isotopic purity of the compound. tcichemicals.com The absence of other signals in the ²H NMR spectrum confirms that deuteration has occurred specifically at the C-4 position.

Proton (¹H) NMR Spectroscopy: Deuterium-Induced Chemical Shifts and Signal Alterations

Proton (¹H) NMR spectroscopy remains a cornerstone of structural analysis. hmdb.ca In this compound, the introduction of deuterium at the C-4 position leads to noticeable changes in the ¹H NMR spectrum compared to its non-deuterated counterpart, ethyl butanoate. The most significant alteration is the simplification of the signal for the methylene (B1212753) protons at the C-3 position. In ethyl butanoate, these protons appear as a sextet due to coupling with both the adjacent C-2 methylene protons and the C-4 methyl protons. However, in the deuterated analogue, the coupling to the C-4 position is with deuterium instead of protium (B1232500). Due to the smaller gyromagnetic ratio of deuterium, the ¹H-²H coupling is significantly smaller and often not resolved, leading to the C-3 protons appearing as a triplet (due to coupling with the C-2 methylene protons).

Furthermore, the substitution of hydrogen with deuterium can induce small changes in the chemical shifts of nearby protons, an effect known as a deuterium isotope shift. These shifts, though typically small (in the range of a few parts per billion), can provide valuable information about molecular conformation and through-space interactions. libretexts.org

For comparison, the typical ¹H NMR chemical shifts for the non-deuterated ethyl butanoate are provided in the table below. chegg.com

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (ester) | 1.25 | Triplet |

| CH₂ (ester) | 4.12 | Quartet |

| CH₂ (butyryl) | 1.65 | Sextet |

| CH₃ (butyryl) | 0.94 | Triplet |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy: Deuterium Isotope Effects on Chemical Shifts and Quantitative Analysis of Deuteration Sites

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. The introduction of deuterium causes characteristic changes in the ¹³C NMR spectrum. docbrown.info The carbon atom directly bonded to deuterium (C-4 in this case) exhibits a significant upfield isotope shift and its signal will appear as a multiplet due to ¹³C-²H coupling (typically a 1:1:1 triplet for a CD₃ group). blogspot.com

Moreover, deuterium substitution can cause smaller, long-range isotope shifts on the chemical shifts of other carbon atoms in the molecule. rsc.orgnih.govnih.gov These effects, denoted as ⁿΔC(D) where 'n' is the number of bonds separating the observed carbon from the deuterium, are valuable for confirming the site of deuteration. nih.gov For this compound, isotope shifts would be expected for C-3, C-2, and even the carbonyl carbon (C-1).

Quantitative ¹³C NMR can also be employed to determine the degree of deuteration at specific sites. nih.govnih.govrsc.org By comparing the integrals of the signals corresponding to the deuterated and any residual non-deuterated species, a precise measurement of isotopic enrichment can be achieved. nih.gov

The approximate ¹³C NMR chemical shifts for the non-deuterated ethyl butanoate are listed below. docbrown.info

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 173.5 |

| O-CH₂ | 60.1 |

| -CH₂- (C2) | 36.2 |

| -CH₂- (C3) | 18.4 |

| CH₃ (C4) | 13.7 |

| O-CH₂-CH₃ | 14.2 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Vibrational Analysis of Carbon-Deuterium (C-D) Bonds in Esters

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. pearson.com The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequency of the corresponding bond.

The most prominent feature in the IR spectrum of this compound, distinguishing it from its protiated counterpart, is the appearance of absorption bands corresponding to the carbon-deuterium (C-D) stretching vibrations. These C-D stretching bands typically appear in the region of 2000-2300 cm⁻¹, which is significantly lower than the C-H stretching vibrations (around 2850-3000 cm⁻¹). cdnsciencepub.comcdnsciencepub.com This clear separation allows for the unambiguous confirmation of deuteration. osti.govresearchgate.net

Mass Spectrometry (MS) Techniques: Isotopic Abundance and Isotopologue Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally well-suited for the analysis of isotopically labeled compounds, providing direct evidence of deuterium incorporation and allowing for the determination of isotopic abundance. nih.gov

In the mass spectrum of this compound, the molecular ion peak will appear at a mass-to-charge ratio (m/z) that is three units higher than that of the non-deuterated ethyl butanoate (C₆H₁₂O₂), which has a molecular weight of approximately 116 g/mol . nist.gov Therefore, the molecular ion for the trideuterated species (C₆H₉D₃O₂) would be expected at an m/z of approximately 119.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy, further confirming the presence of three deuterium atoms. Fragmentation patterns observed in the mass spectrum can also provide information about the location of the deuterium atoms. For instance, the loss of a CD₃ radical from the molecular ion would be a characteristic fragmentation pathway for this compound. Analysis of the relative intensities of the isotopic peaks allows for the calculation of the degree of deuteration and the distribution of different isotopologues (molecules that differ only in their isotopic composition). nih.govarxiv.org

Chromatographic Techniques for Deuterated and Protiated Species Separation

Chromatographic techniques are essential for the separation and purification of compounds from a mixture. While deuterated and protiated isotopologues have very similar chemical properties, their slight differences in physical properties can be exploited for separation using high-resolution chromatographic methods.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating volatile compounds. gcms.cz The separation of deuterated and protiated compounds by GC is possible due to the "isotope effect on retention time." nih.gov Typically, deuterated compounds elute slightly earlier than their protiated counterparts on nonpolar stationary phases, a phenomenon known as the "inverse isotope effect." gcms.cznih.gov This is attributed to the slightly lower polarizability and van der Waals interactions of C-D bonds compared to C-H bonds. By using high-efficiency capillary columns and optimizing chromatographic conditions, baseline or near-baseline separation of this compound from any residual ethyl butanoate can be achieved. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile separation technique that can also be employed for the separation of isotopologues. acs.orgnih.gov While the separation is often more challenging than in GC, the use of highly efficient columns and specific mobile phase compositions can lead to the resolution of deuterated and protiated species. nih.gov Reversed-phase HPLC, where separation is based on differences in hydrophobicity, can sometimes differentiate between isotopologues due to the subtle changes in molecular volume and intermolecular interactions caused by deuterium substitution. nih.govmdpi.com Comprehensive two-dimensional liquid chromatography can further enhance the separation of such closely related compounds. nih.gov

Kinetic and Mechanistic Investigations Utilizing Ethyl 4,4,4 Trideuteriobutanoate

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling and Tracing

Deuterium labeling is a cornerstone of mechanistic chemistry, and the use of ethyl 4,4,4-trideuteriobutanoate exemplifies this approach. By tracking the position of the deuterium atoms throughout a chemical reaction, it is possible to deduce the bonds that are broken and formed, and to identify the occurrence of molecular rearrangements. For instance, in reactions where the terminal methyl group of the butanoate chain is involved, monitoring the fate of the trideuteriomethyl group can provide direct evidence for the proposed mechanism.

In complex reaction networks, such as those catalyzed by enzymes, this compound can be employed to distinguish between different potential pathways. The presence or absence of deuterium in the products or intermediates, as determined by techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, can confirm or refute a hypothesized mechanism. For example, in the metabolism of esters, this labeled compound could help determine if oxidation occurs at the terminal carbon. nih.gov

Kinetic Isotope Effects (KIE) Studies

The replacement of hydrogen with deuterium can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The magnitude of the KIE provides valuable information about the transition state of the rate-determining step of a reaction. wayne.eduresearchgate.net

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. researchgate.net For a reaction involving the cleavage of a C-H bond at the C-4 position of the butanoate chain, a significant primary KIE (typically kH/kD > 2) would be expected when using this compound. princeton.edu The observation of such an effect would strongly suggest that the C-H bond is indeed broken in the slowest step of the reaction. researchgate.net

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still offer profound mechanistic insights. wikipedia.orgprinceton.edu For instance, in the hydrolysis of this compound, a small SKIE might be observed. The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the SKIE can provide information about changes in hybridization or hyperconjugation at the C-4 position during the transition state. princeton.edu For example, a change from sp3 to sp2 hybridization at an adjacent carbon can lead to a normal SKIE. princeton.edu

Table 1: Illustrative Kinetic Isotope Effects in Ester Reactions

| Reaction Type | Isotopic Position | Typical kH/kD | Mechanistic Implication |

|---|---|---|---|

| C-H Bond Cleavage | Primary | 2-7 | Bond to isotope is broken in the rate-determining step. |

| Solvolysis (SN1) | Secondary (α) | ~1.1-1.25 | Change in hybridization at the reaction center. |

| Solvolysis (SN2) | Secondary (α) | ~0.95-1.05 | Less change in hybridization compared to SN1. |

| Ester Pyrolysis | Secondary (β) | ~1.025 | Hybridization changes at the β-carbon in the transition state. rsc.org |

When a reaction is carried out in a deuterated solvent, such as D₂O instead of H₂O, a solvent isotope effect can be observed. chem-station.com This effect can provide information about the role of the solvent in the reaction mechanism, particularly whether proton transfer from the solvent is involved in the rate-determining step. mdpi.com For example, the acid-catalyzed hydrolysis of an ester may show an inverse solvent isotope effect (kH₂O/kD₂O < 1), where the reaction is faster in D₂O. chem-station.com This can be attributed to the fact that D₃O⁺ is a stronger acid than H₃O⁺. Conversely, a reaction involving general base catalysis where a proton is transferred from the substrate to a water molecule in the rate-determining step would typically exhibit a normal solvent isotope effect (kH₂O/kD₂O > 1). osti.gov

The magnitude of the KIE is directly related to the structure of the transition state. wayne.eduresearchgate.net According to the Westheimer model, a maximum primary KIE is expected for a symmetric transition state where the proton is equally shared between the donor and acceptor atoms. As the transition state becomes more reactant-like or product-like, the KIE is expected to decrease. princeton.edu Therefore, by measuring the KIE for a series of related reactions, it is possible to map out changes in the transition state structure.

For secondary KIEs, their magnitude can also be correlated with the transition state structure. acs.org For instance, in nucleophilic substitution reactions of esters, the α-secondary KIE can help distinguish between a loose, carbocation-like transition state (larger KIE) and a tight, concerted transition state (smaller KIE). researchgate.net

Deuterium Exchange Kinetics in Ester Systems (e.g., Keto-Enol Tautomerism in β-Keto Esters)

This compound itself does not have α-hydrogens to undergo typical keto-enol tautomerism. However, the principles of deuterium exchange kinetics are highly relevant to ester systems, particularly β-keto esters like ethyl acetoacetate (B1235776). ed.gov In these systems, the α-protons are acidic and can be exchanged for deuterium when the compound is dissolved in a deuterated solvent such as methanol-d₄. ed.gov

The rate of this deuterium exchange can be monitored by techniques like NMR spectroscopy. ed.govnih.gov The kinetics of the exchange provide insight into the mechanism of enolization and the stability of the resulting enolate. masterorganicchemistry.comyoutube.com For example, studies on ethyl acetoacetate have shown that the deuterium exchange follows consecutive first-order kinetics and that the steady-state approximation may not be applicable. ed.gov The rate of exchange is influenced by factors such as the solvent and the presence of acid or base catalysts. masterorganicchemistry.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl butanoate |

| Ethyl acetoacetate |

Theoretical and Computational Studies of Ethyl 4,4,4 Trideuteriobutanoate and Deuterated Esters

Quantum Chemical Calculations (e.g., Density Functional Theory) for Deuterium (B1214612) Systems

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in investigating the properties of deuterated compounds. mdpi.commdpi.com DFT methods, such as B3LYP, combined with basis sets like 6-311G(d,p), are widely used for geometric optimization and studying the physical and chemical properties of ester molecules. mdpi.com These calculations can accurately predict molecular geometries, vibrational frequencies, and electronic structures, providing a fundamental understanding of how deuterium substitution influences these properties.

For instance, DFT calculations have been successfully used to study the performance of various ester collectors in flotation processes by analyzing their electronic properties. mdpi.com In the context of deuterated systems, these methods are crucial for understanding the subtle changes in bond lengths and angles that arise from the increased mass of deuterium. nih.gov The precision of DFT allows for the investigation of complex phenomena such as intramolecular hydrogen bonding in large biomolecules, where deuterium isotope effects on chemical shifts serve as a sensitive probe of molecular structure. mdpi.com

The application of DFT extends to the study of reaction mechanisms. For example, in the context of the Claisen rearrangement, computational studies help elucidate the structure of the transition state. acs.org Furthermore, hybrid quantum-classical computational approaches are being developed to design novel materials, such as deuterated OLED emitters, by predicting their quantum efficiencies. researchgate.net These advanced computational techniques are essential for interpreting experimental data and for the predictive design of new molecules with desired properties.

Modeling of Isotope Effects on Vibrational Frequencies and Electronic Structures

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of a molecule due to the change in reduced mass. libretexts.org This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. libretexts.org Computational modeling allows for the precise calculation of these vibrational frequency shifts.

When a hydrogen atom is replaced by a deuterium atom, the mass of that position is effectively doubled. This increased mass leads to a decrease in the vibrational frequency of the corresponding bond. libretexts.org For a C-H bond, the stretching frequency is typically around 3000 cm⁻¹, while for a C-D bond, it is significantly lower, around 2200 cm⁻¹. This shift can be predicted with good accuracy using computational methods like harmonic vibrational analysis in software packages such as Gaussian. uni-muenchen.de

The following table illustrates the typical calculated vibrational frequency shifts for C-H versus C-D bonds.

| Vibrational Mode | Typical Frequency for C-H (cm⁻¹) | Typical Frequency for C-D (cm⁻¹) |

| Stretching | ~3000 | ~2200 |

| Bending | ~1400 | ~1000 |

These changes in vibrational frequencies, which can be experimentally observed using infrared (IR) and Raman spectroscopy, provide a direct probe of the bonding environment. libretexts.org Isotopic substitution affects the entire molecule to some extent, not just the immediate bond, though the changes are most pronounced at the site of substitution. libretexts.org

Beyond vibrational frequencies, deuterium substitution can also have subtle effects on electronic structures. While the potential energy surface of a molecule is largely independent of isotopic substitution, the different vibrational wavefunctions for protiated and deuterated species can lead to small changes in electronically averaged properties like bond lengths and polarizability. cchmc.org

Computational Prediction of Reaction Pathways and Transition States with Deuterium Substitution

Computational chemistry plays a pivotal role in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. nih.gov The study of deuterium isotope effects is particularly valuable in this context, as it can provide detailed information about the geometry and bonding in the transition state. acs.org

The Zimmerman-Traxler model for aldol (B89426) reactions, for example, proposes a chair-like transition state. youtube.com Experimental studies using deuterium-labeled enolates have provided evidence supporting this model, and computational studies can further refine our understanding of these transition state structures. nih.gov By calculating the energies of various possible transition states, chemists can predict the stereochemical outcome of a reaction.

In the context of ethyl 4,4,4-trideuteriobutanoate, computational methods can be used to model its reactions, such as hydrolysis or enolate formation. By comparing the calculated activation energies for the deuterated and non-deuterated analogues, one can predict the magnitude of the kinetic isotope effect. A significant KIE would suggest that the C-H (or C-D) bond at the 4-position is being broken or significantly altered in the rate-determining step of the reaction.

For example, a study on the thermolysis of β-hydroxy esters utilized alpha-deuterium isotope effects to probe the transition state structure. acs.org Similarly, computational modeling of the reactions of ethyl 4,4,4-trifluoroacetoacetate, a related compound, has provided insights into the formation of various heterocyclic products. researchgate.net These studies demonstrate the power of combining computational predictions with experimental observations to gain a deep understanding of reaction mechanisms.

Analysis of Zero-Point Energy Contributions to Deuterium Isotope Effects

The origin of the kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. libretexts.orgyoutube.com The ZPVE is the minimum possible energy that a quantum mechanical system may have. Due to its greater mass, a C-D bond has a lower vibrational frequency and, consequently, a lower ZPVE than a C-H bond. youtube.com

The difference in ZPVE between the reactants and the transition state determines the magnitude and direction of the primary kinetic isotope effect. fiveable.me If the C-H/C-D bond is being broken in the transition state, the vibrational mode corresponding to that bond stretch effectively disappears or is significantly weakened. This leads to a smaller difference in ZPVE in the transition state compared to the ground state. As the C-H bond starts with a higher ZPVE, less additional energy is required to reach the transition state compared to the C-D bond, resulting in a faster reaction for the protiated compound (a "normal" KIE, kH/kD > 1).

The following table provides a conceptual illustration of the ZPE contribution to the KIE:

| Species | Zero-Point Energy (ZPE) | Activation Energy |

| R-H (reactant) | Higher | Lower |

| R-D (reactant) | Lower | Higher |

| [R---H]‡ (transition state) | Difference is smaller | - |

| [R---D]‡ (transition state) | Difference is smaller | - |

Computational chemistry software can calculate the ZPVE for reactants and transition states, allowing for a quantitative prediction of the KIE. youtube.com These calculations are crucial for interpreting experimental results and for distinguishing between different possible reaction mechanisms. For instance, an "inverse" KIE (kH/kD < 1) can occur if the C-H/C-D bond becomes stiffer in the transition state, leading to an increase in the ZPVE difference. cdnsciencepub.com This is often observed in reactions where the hydrogen is involved in a more sterically constrained environment in the transition state.

The analysis of ZPVE contributions is a powerful tool for understanding the subtle energetic factors that govern chemical reactivity and for validating the transition state structures predicted by computational models.

Applications of Ethyl 4,4,4 Trideuteriobutanoate in Advanced Chemical Research

Application as Isotopic Tracers in Chemical Processes and Reaction Pathway Studies

Ethyl 4,4,4-trideuteriobutanoate serves as a valuable isotopic tracer in the elucidation of chemical processes and reaction mechanisms. The substitution of hydrogen atoms with deuterium (B1214612) at a specific position within the molecule allows researchers to "label" and track the fate of that particular molecular fragment throughout a chemical transformation. Since isotopes of the same element exhibit nearly identical chemical properties, the deuterated compound will generally follow the same reaction pathway as its non-deuterated counterpart. youtube.com

The key to this application lies in the mass difference between hydrogen and deuterium. This difference, while not significantly altering chemical reactivity in most cases, allows for the differentiation of the labeled compound from the unlabeled one using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. youtube.com By analyzing the distribution of the deuterium label in the products of a reaction, chemists can deduce the intricate details of how bonds are broken and formed.

For instance, in esterification reactions, a classic example involves reacting a carboxylic acid with an alcohol to form an ester and water. By labeling the oxygen atom of the alcohol with a heavier isotope, it was determined that this oxygen becomes part of the ester, not the water molecule. youtube.com Similarly, using this compound in reactions where the butanoate moiety is involved can reveal whether the C-H bonds at the terminal methyl group are cleaved or remain intact during the reaction, providing crucial evidence for a proposed mechanism.

Role as Internal Standards in Quantitative Analytical Chemistry

One of the most significant applications of this compound is its use as an internal standard in quantitative analytical chemistry, particularly in assays based on mass spectrometry (MS). mdpi.comnih.govucsb.edu An internal standard is a compound that is added in a known amount to a sample before analysis. By comparing the analytical response of the analyte to that of the internal standard, a more accurate and precise quantification can be achieved.

Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for internal standards in LC-MS because their physicochemical properties are very similar to the analyte of interest. nih.gov This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer.

Calibration and Method Validation in Mass Spectrometry-Based Assays

In mass spectrometry-based assays, calibration curves are constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. nih.gov Using a SIL internal standard like this compound helps to create a more linear and reproducible calibration curve. nih.gov This is because any variations in the analytical process, such as injection volume errors or fluctuations in instrument response, will affect both the analyte and the internal standard to a similar extent, thus keeping their ratio constant.

Method validation is a critical process in analytical chemistry to ensure the reliability of an analytical method. nih.gov This process involves assessing parameters such as linearity, accuracy, precision, and sensitivity. nih.govnih.gov The use of a SIL internal standard is highly recommended during method validation as it helps to demonstrate the robustness and reliability of the assay. mdpi.comresearchgate.net

Table 1: Key Parameters in Method Validation Utilizing a Stable Isotope-Labeled Internal Standard

| Parameter | Description | Role of this compound (as an Internal Standard) |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Helps to establish a linear relationship between the analyte/internal standard response ratio and the analyte concentration over a defined range. nih.gov |

| Accuracy | The closeness of the measured value to the true value. | Improves accuracy by correcting for systematic errors that may occur during sample analysis. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Increases precision by minimizing the effects of random variations in the analytical process. |

| Sensitivity | The lowest concentration of an analyte that can be reliably detected. | Can improve the limit of detection and limit of quantitation by providing a stable baseline and reducing noise. nih.gov |

| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | Enhances selectivity by allowing for the differentiation of the analyte from interfering substances based on their mass-to-charge ratio. |

Compensation for Matrix Effects in Complex Sample Analysis

A significant challenge in quantitative analysis, especially with complex samples like biological fluids or environmental extracts, is the "matrix effect." waters.com This phenomenon occurs when co-eluting substances from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the analyte signal. waters.com Matrix effects can be a major source of imprecision and inaccuracy in quantitative LC-MS analysis. mdpi.comwaters.com

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. mdpi.comwaters.com Because the deuterated internal standard has nearly identical chromatographic retention time and ionization efficiency to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. waters.com Therefore, by using the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively canceled out, leading to more accurate and reliable quantitative results. researchgate.netwaters.com While SIL-ISs are highly effective, it's important to note that in some cases, differential matrix effects can still occur, particularly if there are slight differences in retention times between the analyte and the internal standard. myadlm.org

Utilizing Deuterated Esters in Synthetic Methodology Development

The incorporation of deuterium into molecules can be a powerful tool in the development of new synthetic methodologies. ucsb.edu The kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, can be exploited to favor certain reaction pathways over others. ucsb.edu

While specific research on the use of this compound in synthetic methodology development is not widely published, the principles of using deuterated compounds apply. For example, if a reaction involves the cleavage of a C-H bond at the terminal methyl group of the butanoate chain, the corresponding C-D bond in this compound will be stronger and thus break more slowly. This can lead to increased selectivity for reactions occurring at other positions in the molecule.

Furthermore, deuterated building blocks are valuable in creating complex molecules with specific isotopic labeling patterns. rsc.org These labeled molecules are essential tools for mechanistic studies and as internal standards for the final complex products. The development of synthetic routes that efficiently incorporate deuterium, such as those that could be used to synthesize this compound, is an active area of research. researchgate.net

Contributions to Understanding Hydrogen Bonding Interactions in Deuterated Systems

The replacement of hydrogen with deuterium can have a measurable effect on the strength of hydrogen bonds, a phenomenon known as the Ubbelohde effect. mdpi.com Generally, deuteration can lead to a slight increase in the enthalpy of formation of hydrogen-bonded complexes. rsc.org This is attributed to the lower zero-point energy of the D-O bond compared to the H-O bond, which results in a stronger bond. aps.org

Computational studies have shown that deuteration can significantly impact the binding affinity of ligands to receptors where hydrogen bonding plays a crucial role. mdpi.comnih.gov By analyzing the spectroscopic and thermodynamic properties of deuterated esters in solution, researchers can gather data to refine computational models that predict the behavior of more complex deuterated systems, such as deuterated drugs interacting with their biological targets. mdpi.comnih.gov The study of simpler systems like this compound contributes to the fundamental understanding of these isotopic effects on non-covalent interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4,4,4-trideuteriobutanoate with high isotopic purity?

- Answer : this compound is typically synthesized via esterification of 4,4,4-trideuteriobutanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). To ensure isotopic integrity, deuterated reagents (e.g., D₂O for solvent exchange) and anhydrous conditions are critical. Isotopic purity can be compromised by proton exchange during synthesis, necessitating strict control of reaction pH and temperature. Post-synthesis purification via fractional distillation or preparative GC is recommended to isolate the deuterated ester .

Q. How should researchers characterize the isotopic purity of this compound?

- Answer :

- NMR Spectroscopy : The absence of proton signals at the 4,4,4-positions in -NMR confirms deuterium incorporation. -NMR or -NMR can further validate isotopic distribution.

- Mass Spectrometry (MS) : A molecular ion peak at m/z 173 (M) with a +3 Da shift compared to the non-deuterated analog confirms trideuteration. High-resolution MS (HRMS) is essential to resolve isotopic clusters and quantify purity .

Q. What are the critical physical properties (e.g., boiling point, density) of this compound for experimental design?

- Answer : While direct data for the deuterated compound is limited, its non-deuterated analog (Ethyl 4,4,4-trifluorobutyrate) has a boiling point of 99.3°C and density of 1.153 g/cm³ . Deuterated esters generally exhibit slightly higher boiling points and densities due to isotopic mass effects. Experimental protocols should account for these differences in solvent selection and reaction kinetics.

Advanced Research Questions

Q. How do deuterium isotope effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Answer : Deuteration at the β-position introduces kinetic isotope effects (KIEs), slowing reaction rates due to increased bond strength in C-D vs. C-H bonds. For example, in alkaline hydrolysis, a primary KIE () of ~2–3 is expected, altering reaction optimization parameters (e.g., temperature, catalyst loading). Computational modeling (e.g., DFT) can predict these effects, but empirical validation is recommended .

Q. What strategies mitigate isotopic dilution during the use of this compound in multi-step syntheses?

- Answer :

- Protecting Groups : Use non-acidic conditions to avoid H/D exchange at reactive sites.

- Solvent Selection : Employ deuterated solvents (e.g., DMSO-d₆) to minimize proton contamination.

- Catalyst Screening : Avoid protic acids; opt for Lewis acids (e.g., BF₃·Et₂O) to reduce isotopic scrambling .

Q. How can this compound serve as a stable isotope tracer in metabolic studies?

- Answer : The compound’s deuterium labels enable tracking via LC-MS/MS or -NMR in metabolic flux analysis. For instance, in drug metabolism studies, incorporation of the deuterated ester into prodrugs allows precise quantification of metabolite formation and elimination pathways. Ensure biological systems (e.g., liver microsomes) are optimized to avoid endogenous proton exchange .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

- Answer : Deuterated compounds often co-elute with non-deuterated analogs in chromatography, requiring high-resolution techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。